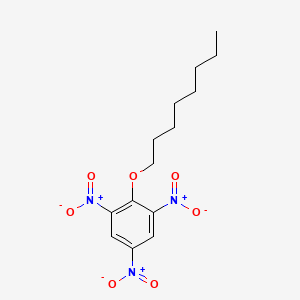
1,3,5-Trinitro-2-(octyloxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Trinitro-2-(octyloxy)benzene is an organic compound characterized by the presence of three nitro groups and an octyloxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5-Trinitro-2-(octyloxy)benzene can be synthesized through a multi-step process involving nitration and etherification reactions. The nitration of benzene derivatives typically involves the use of concentrated nitric acid and sulfuric acid as catalysts. The octyloxy group can be introduced via etherification using octanol and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration and etherification processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Trinitro-2-(octyloxy)benzene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions, particularly at positions ortho and para to the nitro groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.
Substitution: Electrophilic reagents such as halogens or sulfonating agents under acidic conditions.
Major Products
Oxidation: Formation of higher oxidation state compounds or cleavage products.
Reduction: Formation of 1,3,5-triamino-2-(octyloxy)benzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1,3,5-Trinitro-2-(octyloxy)benzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Materials Science: Potential use in the development of high-energy materials and explosives.
Biology and Medicine: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialized chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3,5-Trinitro-2-(octyloxy)benzene involves its interaction with molecular targets through its nitro and octyloxy groups. The nitro groups can participate in redox reactions, while the octyloxy group can influence the compound’s solubility and interaction with hydrophobic environments. The pathways involved include electron transfer and radical formation, which can lead to various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Trinitrobenzene: Lacks the octyloxy group, making it less hydrophobic and with different reactivity.
2,4,6-Trinitrotoluene (TNT): Contains a methyl group instead of an octyloxy group, widely known for its explosive properties.
1,3,5-Triaminobenzene: The amino derivative of 1,3,5-Trinitrobenzene, with different chemical and physical properties.
Uniqueness
1,3,5-Trinitro-2-(octyloxy)benzene is unique due to the presence of the octyloxy group, which imparts distinct solubility and reactivity characteristics compared to other trinitrobenzene derivatives. This makes it a valuable compound for specific applications where these properties are advantageous.
Propiedades
Número CAS |
21623-81-4 |
|---|---|
Fórmula molecular |
C14H19N3O7 |
Peso molecular |
341.32 g/mol |
Nombre IUPAC |
1,3,5-trinitro-2-octoxybenzene |
InChI |
InChI=1S/C14H19N3O7/c1-2-3-4-5-6-7-8-24-14-12(16(20)21)9-11(15(18)19)10-13(14)17(22)23/h9-10H,2-8H2,1H3 |
Clave InChI |
DIKXVBAKFLJJSH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,4S,5R)-1,4-dimethyl-8-methylidene-2-oxabicyclo[3.2.1]octane](/img/structure/B14712894.png)
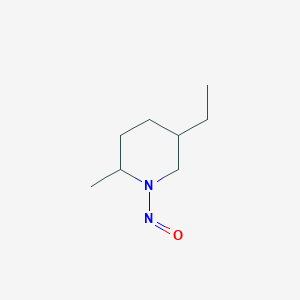

![(Propane-2,2-diylbis{6-[(oxiran-2-yl)methoxy]-3,1-phenylene})dimethanol](/img/structure/B14712910.png)
![Methyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carboxylate](/img/structure/B14712918.png)
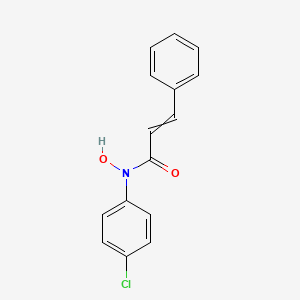
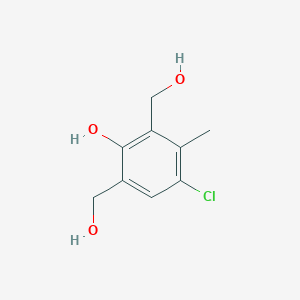
![N-[(Oxiran-2-yl)methyl]ethanamine](/img/structure/B14712927.png)
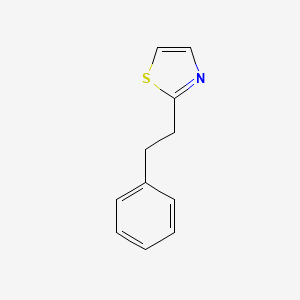
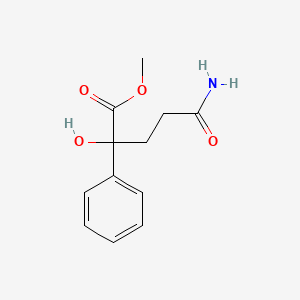
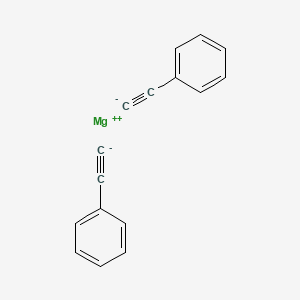
![2-{[(Diethylcarbamothioyl)sulfanyl]methyl}phenyl methylcarbamate](/img/structure/B14712952.png)


